N,N-dimethyl-3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)aniline
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Overview
Description
N,N-dimethyl-3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)aniline is a complex organic compound that features a unique structure combining a thieno[3,2-c]pyridine ring system with an azetidine moiety and a dimethylamino group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)aniline typically involves multi-step organic synthesis. One common approach starts with the preparation of the thieno[3,2-c]pyridine core, which can be synthesized via cyclization reactions involving thiophene derivatives and appropriate nitrogen sources . The azetidine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the N,N-dimethylamino group through reductive amination or similar methods .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)aniline can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N,N-dimethyl-3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby modulating a biological process .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[3,2-c]pyridine derivatives and azetidine-containing molecules. Examples are:
- Thieno[3,2-c]pyridine-7-carbonitriles
- Thieno[3,4-b]pyridine derivatives
Uniqueness
N,N-dimethyl-3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)aniline is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential for various scientific applications make it a valuable compound in research and industry .
Properties
IUPAC Name |
[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-[3-(dimethylamino)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-20(2)16-5-3-4-14(10-16)19(23)22-12-17(13-22)21-8-6-18-15(11-21)7-9-24-18/h3-5,7,9-10,17H,6,8,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLQYTZFACCMAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)N3CCC4=C(C3)C=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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